molecular formula C11H8FIN2O3 B1398097 1-(2-Fluoro-4-iodophenyl)-3-methylpyrimidine-2,4,6-trione CAS No. 871700-38-8

1-(2-Fluoro-4-iodophenyl)-3-methylpyrimidine-2,4,6-trione

Cat. No.: B1398097
CAS No.: 871700-38-8
M. Wt: 362.1 g/mol
InChI Key: GPGWAOKCXUADPB-UHFFFAOYSA-N
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Description

1-(2-Fluoro-4-iodophenyl)-3-methylpyrimidine-2,4,6-trione is a synthetic organic compound characterized by its unique chemical structure, which includes a pyrimidine ring substituted with fluoro and iodo groups

Preparation Methods

The synthesis of 1-(2-Fluoro-4-iodophenyl)-3-methylpyrimidine-2,4,6-trione typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-fluoro-4-iodoaniline with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications. Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity .

Chemical Reactions Analysis

1-(2-Fluoro-4-iodophenyl)-3-methylpyrimidine-2,4,6-trione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The fluoro and iodo groups make this compound suitable for nucleophilic substitution reactions, where common reagents include sodium azide or potassium cyanide.

Scientific Research Applications

1-(2-Fluoro-4-iodophenyl)-3-methylpyrimidine-2,4,6-trione has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-4-iodophenyl)-3-methylpyrimidine-2,4,6-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and iodo substituents enhance its binding affinity and specificity, leading to the modulation of biological pathways. For instance, it may inhibit kinase activity by binding to the ATP-binding site, thereby affecting cell signaling and proliferation .

Comparison with Similar Compounds

Compared to other pyrimidine derivatives, 1-(2-Fluoro-4-iodophenyl)-3-methylpyrimidine-2,4,6-trione stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. Similar compounds include:

Properties

IUPAC Name

1-(2-fluoro-4-iodophenyl)-3-methyl-1,3-diazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FIN2O3/c1-14-9(16)5-10(17)15(11(14)18)8-3-2-6(13)4-7(8)12/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPGWAOKCXUADPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC(=O)N(C1=O)C2=C(C=C(C=C2)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FIN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Under a nitrogen atmosphere, to 1-(2-fluoro-4-iodophenyl)-3-methylurea 63 (87.9 g) obtained in Step 1 and malonic acid 4 (31.1 g) were added acetic anhydride (264 ml) and acetyl chloride (42.5 ml), and the mixture was stirred at 65° C. for 3 hrs. After allowing to cool to room temperature, the reaction mixture was added dropwise to water-toluene [2:1 (volume ratio), 800 ml] with stirring, and hexane (132 ml) was successively added. The precipitated crystals were collected by filtration and dried to give 1-(2-fluoro-4-iodophenyl)-3-methylpyrimidine-2,4,6-trione 64 (75.3 g, yield 69.5%) as pale-yellow crystals.
Quantity
87.9 g
Type
reactant
Reaction Step One
Quantity
31.1 g
Type
reactant
Reaction Step One
Quantity
264 mL
Type
reactant
Reaction Step One
Quantity
42.5 mL
Type
reactant
Reaction Step One
Quantity
132 mL
Type
solvent
Reaction Step Two
Quantity
800 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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